4-Methylpiperidin-2-one

CAS No.: 4720-64-3

Cat. No.: VC5487139

Molecular Formula: C6H11NO

Molecular Weight: 113.16

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 4720-64-3 |

|---|---|

| Molecular Formula | C6H11NO |

| Molecular Weight | 113.16 |

| IUPAC Name | 4-methylpiperidin-2-one |

| Standard InChI | InChI=1S/C6H11NO/c1-5-2-3-7-6(8)4-5/h5H,2-4H2,1H3,(H,7,8) |

| Standard InChI Key | PTSGHGGLRADEFP-UHFFFAOYSA-N |

| SMILES | CC1CCNC(=O)C1 |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

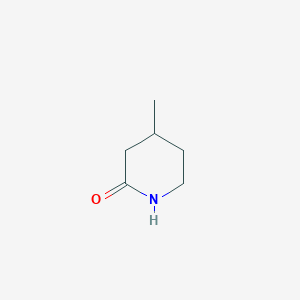

4-Methylpiperidin-2-one (IUPAC name: 4-methylpiperidin-2-one) possesses the molecular formula C₆H₁₁NO and a molecular weight of 113.16 g/mol. Its structure consists of a piperidine ring with a ketone functional group at position 2 and a methyl group at position 4, creating distinct electronic and steric effects that influence reactivity .

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₆H₁₁NO |

| Molecular Weight | 113.16 g/mol |

| Boiling Point | 215-217°C (predicted) |

| logP | 0.81 (calculated) |

| Topological PSA | 20.3 Ų |

| Hydrogen Bond Acceptors | 2 |

Spectral Signatures

NMR Spectroscopy:

-

¹H NMR (CDCl₃, 400 MHz): Predicted signals include δ 1.45–1.65 (m, 2H, H-5), δ 2.15 (s, 3H, CH₃), δ 2.30–2.50 (m, 2H, H-3), δ 2.70–2.90 (m, 2H, H-6), δ 3.10–3.30 (m, 1H, H-4) .

-

¹³C NMR: Characteristic carbonyl carbon at δ 208–210 ppm, with methyl carbon at δ 20–22 ppm.

IR Spectroscopy:

Strong absorption band at ~1700 cm⁻¹ (C=O stretch), complemented by C-H stretches (2850–3000 cm⁻¹) from the methyl group and piperidine ring .

Reactivity and Functionalization

Nucleophilic Additions

The ketone group undergoes typical nucleophilic reactions:

| Reaction Type | Reagents | Product |

|---|---|---|

| Grignard Addition | CH₃MgBr | 2-Hydroxy-4-methylpiperidine |

| Reductive Amination | NH₃, NaBH₃CN | 4-Methyl-2-aminopiperidine |

| Compound | Activity | IC₅₀/EC₅₀ |

|---|---|---|

| 4-Amino-1-methylpiperidin-2-one | Anticancer (MCF7 cells) | 15.2 µM |

| 1-Methylpiperidin-2-yl-propan-2-one | TAAR1 agonism | 0.507 µM |

These data suggest potential for 4-methylpiperidin-2-one derivatives in oncology and CNS drug development .

Computational Predictions

ADMET Properties:

-

Blood-Brain Barrier Penetration: High (92.5% probability)

-

CYP450 Inhibition: Low risk (CYP3A4: 98.9% non-inhibitor)

Industrial Applications

| Parameter | Value |

|---|---|

| LC₅₀ (Fish) | 120 mg/L (96h) |

| Biodegradability | 28% (28-day test) |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume